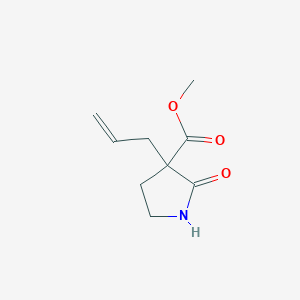
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate demonstrates potent antiviral properties. A study reported a novel compound (Compound 1), closely related to this chemical, showing significant in vitro antiviral activity against human rhinovirus (HRV) and related picornaviruses. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, confirming its cell-based antiviral activity due to inhibition of 3C protease. It was also found to be safe and well-tolerated in human subjects up to a dose of 2000 mg (Patick et al., 2005).
Organocatalytic Synthesis
This chemical is significant in organocatalysis, particularly in the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit important biological activities. A study described an enantioselective organocatalytic approach for the rapid synthesis of these derivatives with high enantiopurity and structural diversity. This method offers a new avenue for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).
Functionalized Tetrahydropyridines Synthesis
Another study explored the use of this chemical in synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, with complete regioselectivity and excellent yields. This study broadens the scope of reactions involving this compound and showcases its versatility in organic synthesis (Zhu et al., 2003).
Asymmetric Acylation and Stereoselective Reduction
The compound also plays a role in asymmetric acylation of carboxamides and the stereoselective reduction of 2-alkyl-3-oxo amides. This provides an alternative to asymmetric aldol reaction, demonstrating its utility in stereochemical manipulations in organic synthesis (Ito et al., 1984).
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
methyl 2-oxo-3-prop-2-enylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3H,1,4-6H2,2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNSPFFYEHVWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2060042-28-4 |
Source


|
| Record name | methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2882432.png)
![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)



![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2882443.png)

![N-[[4-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2882446.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)
